An In-depth Technical Guide to the Physicochemical Properties of Allyloxy-tert-butyldimethylsilane
An In-depth Technical Guide to the Physicochemical Properties of Allyloxy-tert-butyldimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Silyl Ether in Modern Organic Synthesis
Allyloxy-tert-butyldimethylsilane, a member of the organosilane family, is a valuable reagent in contemporary organic synthesis.[1] Its structure uniquely combines the stability of a tert-butyldimethylsilyl (TBS) ether with the reactivity of an allyl group. This duality makes it a versatile intermediate and a protective group for alcohols.[2][3] The TBS group offers steric hindrance, imparting stability under a range of reaction conditions, while the allyl group provides a handle for various chemical transformations. This guide offers a comprehensive overview of its core physical properties, spectroscopic signature, synthesis, and safe handling, providing a critical resource for its effective application in research and development.
Molecular Structure of Allyloxy-tert-butyldimethylsilane
Caption: Molecular structure of Allyloxy-tert-butyldimethylsilane.
Core Physicochemical Properties
The physical properties of Allyloxy-tert-butyldimethylsilane are fundamental to its handling, purification, and use in synthesis. It is a colorless, flammable liquid with a characteristic odor.[1][2] Below is a summary of its key physical data.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₀OSi | [3][4][5] |
| Molecular Weight | 172.34 g/mol | [3][4] |
| CAS Number | 105875-75-0 | [3][4][5] |
| Appearance | Colorless clear liquid | [2] |
| Boiling Point | 120 °C at 50 mmHg | [3][4] |
| Density | 0.811 g/mL at 25 °C | [3][4] |
| Refractive Index (n²⁰/D) | 1.421 | [3][4] |
| Water Solubility | Sparingly soluble (0.50 g/L at 25°C) | [3][4] |
| Flash Point | 33 °C (91.4 °F) - closed cup | [4] |
Spectroscopic and Analytical Profile
A comprehensive understanding of the spectroscopic data is crucial for reaction monitoring and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (Proton NMR): The proton NMR spectrum is characterized by distinct signals corresponding to the different hydrogen environments in the molecule.
-
tert-Butyl group: A sharp singlet integrating to 9 protons is expected around δ 0.9 ppm.[6]
-
Dimethylsilyl group: A singlet integrating to 6 protons should appear at approximately δ 0.05-0.1 ppm.[6]
-
Allyl group:
-
The -OCH₂- protons will appear as a doublet around δ 4.0-4.2 ppm.
-
The internal vinylic proton (-CH=) will be a multiplet in the range of δ 5.8-6.0 ppm.
-
The terminal vinylic protons (=CH₂) will present as two separate multiplets around δ 5.0-5.3 ppm.
-
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will show distinct peaks for each carbon atom.
-
tert-Butyl group: The quaternary carbon will be around δ 18 ppm, and the methyl carbons around δ 26 ppm.[6]
-
Dimethylsilyl group: The methyl carbons attached to silicon will appear at approximately δ -4 ppm.[6]
-
Allyl group: The -OCH₂- carbon is expected around δ 65 ppm, while the vinylic carbons will be in the range of δ 117 ppm (=CH₂) and δ 135 ppm (-CH=).
-
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present.[7]
-
C-H stretch (alkane): Strong absorptions are expected just below 3000 cm⁻¹, typically around 2850-2960 cm⁻¹, corresponding to the C-H bonds of the tert-butyl and methyl groups.
-
C-H stretch (alkene): A medium intensity peak will appear just above 3000 cm⁻¹, around 3080 cm⁻¹, for the vinylic C-H bonds.[7]
-
C=C stretch: A weak to medium absorption band is characteristic for the carbon-carbon double bond of the allyl group, appearing around 1645 cm⁻¹.[7][8]
-
Si-O-C stretch: A strong, broad absorption band in the region of 1080-1100 cm⁻¹ is indicative of the silyl ether linkage.
Mass Spectrometry (MS)
In mass spectrometry, Allyloxy-tert-butyldimethylsilane will exhibit a molecular ion peak (M⁺) at m/z 172. A prominent fragment is often observed at M-57, corresponding to the loss of the tert-butyl group, which is a characteristic fragmentation pattern for TBS-protected compounds.
Synthesis and Reactivity
Synthesis of Allyloxy-tert-butyldimethylsilane
A standard and efficient method for the preparation of Allyloxy-tert-butyldimethylsilane involves the silylation of allyl alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, such as imidazole or triethylamine, in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[9]
Caption: General workflow for the synthesis of Allyloxy-tert-butyldimethylsilane.
Experimental Protocol: Synthesis of Allyloxy-tert-butyldimethylsilane
-
To a solution of allyl alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous dichloromethane (DCM) cooled to 0 °C, add tert-butyldimethylsilyl chloride (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford Allyloxy-tert-butyldimethylsilane as a colorless liquid.
Reactivity
-
Cleavage of the Silyl Ether: The TBS ether is stable to a wide range of conditions but can be readily cleaved using fluoride ion sources, such as tetra-n-butylammonium fluoride (TBAF) in THF, or under acidic conditions (e.g., acetic acid in water/THF).[9] This orthogonality makes it an excellent protecting group.
-
Reactions of the Allyl Group: The allyl moiety can undergo various transformations, including:
-
Isomerization: Treatment with a suitable transition metal catalyst can isomerize the allyl ether to the corresponding enol ether.
-
Metathesis: The terminal double bond can participate in olefin metathesis reactions.
-
Oxidation: The double bond can be oxidized to a diol or cleaved under ozonolysis conditions.
-
Deprotection: The allyl group itself can be removed under specific conditions, for example, using tert-butyllithium in an Sₙ2' reaction.[10]
-
Safety, Handling, and Storage
Allyloxy-tert-butyldimethylsilane is a flammable liquid and vapor.[1][11] It can cause skin and eye irritation, and may cause respiratory irritation.[1][12]
-
GHS Hazard Statements: H226 (Flammable liquid and vapor).[4][11]
-
Precautionary Statements:
-
P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[4][11]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[4][11]
-
-
Handling: Handle in a well-ventilated area, preferably in a fume hood.[11] Avoid contact with skin, eyes, and clothing.[13] Take precautionary measures against static discharge.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][11] Recommended storage temperature is 2-8°C.[3][4]
References
-
Chemdad. (n.d.). ALLYLOXY-T-BUTYLDIMETHYLSILANE. Chongqing Chemdad Co., Ltd. [Link]
-
BuyersGuideChem. (n.d.). Allyloxy-tert-Butyldimethylsilane. [Link]
-
GlobalChemMall. (n.d.). China Low Price Allyloxy-T-Butyldimethylsilane Manufacturers, Suppliers. [Link]
-
Bailey, W. F., England, M. D., Mealy, M. J., Thongsornkleeb, C., & Teng, L. (2000). Facile O-Deallylation of Allyl Ethers via SN2' Reaction with tert-Butyllithium. Organic Letters, 2(4), 489–491. [Link]
-
Gelest, Inc. (2016). SAFETY DATA SHEET: ALLYLOXY-t-BUTYLDIMETHYLSILANE. [Link]
-
ResearchGate. (2017). (PDF) Liquid-phase oxidation of tert -butyldimethylsilane. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. [Link]
-
The Organic Chemistry Tutor. (2020). IR Spectroscopy - Basic Introduction. YouTube. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Spectroscopy Online. (2016). The Infrared Spectroscopy of Alkenes. [Link]
-
CliniSciences. (n.d.). MSDS - Safety Data Sheet: tert-Butyl(chloro)dimethylsilane. [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl hydroperoxide, TBHP. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
PubChem. (n.d.). (2-Bromoethoxy)-tert-butyldimethylsilane. National Center for Biotechnology Information. [Link]
Sources
- 1. gelest.com [gelest.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ALLYLOXY-T-BUTYLDIMETHYLSILANE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. ALLYLOXY-T-BUTYLDIMETHYLSILANE | 105875-75-0 [chemicalbook.com]
- 5. Allyloxy-tert-Butyldimethylsilane | C9H20OSi - BuyersGuideChem [buyersguidechem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. m.youtube.com [m.youtube.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 10. Facile O-Deallylation of Allyl Ethers via SN2' Reaction with tert-Butyllithium [organic-chemistry.org]
- 11. fishersci.fi [fishersci.fi]
- 12. (2-Bromoethoxy)-tert-butyldimethylsilane | C8H19BrOSi | CID 3608067 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. peptide.com [peptide.com]
